3-Hydroxy-4,4-dimethylpentanenitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-4,4-dimethylpentanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-7(2,3)6(9)4-5-8/h6,9H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKHCZSNYKPZMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CC#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30473369 | |
| Record name | Pentanenitrile, 3-hydroxy-4,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30473369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149590-33-0 | |
| Record name | Pentanenitrile, 3-hydroxy-4,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30473369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Hydroxy 4,4 Dimethylpentanenitrile
Chemo- and Regioselective Synthetic Routes
The controlled synthesis of 3-Hydroxy-4,4-dimethylpentanenitrile necessitates methodologies that can differentiate between reactive sites in precursor molecules, ensuring the formation of the desired constitutional isomer. Both chemo- and regioselectivity are paramount in achieving a high yield of the target compound.
Nucleophilic Addition Reactions to Carbonyl Precursors
Nucleophilic addition to a carbonyl group is a fundamental carbon-carbon bond-forming reaction in organic synthesis. This approach is central to the formation of cyanohydrins, which are precursors to β-hydroxy nitriles.
The addition of a cyanide anion to an aldehyde or ketone results in the formation of a cyanohydrin, a molecule possessing a hydroxyl and a nitrile group attached to the same carbon atom. It is important to note that the direct cyanohydrin formation from pivalaldehyde (2,2-dimethylpropanal) would lead to the isomeric product, 2-hydroxy-3,3-dimethylbutanenitrile, and not the target compound, this compound. However, the principles of this reaction are fundamental to understanding nitrile additions.
The classic method for cyanohydrin synthesis involves the direct addition of hydrogen cyanide (HCN) to a carbonyl compound. shout.educationopenstax.org This reaction is typically base-catalyzed to generate the cyanide anion (CN⁻), which acts as the nucleophile. openstax.orgpressbooks.publibretexts.org The cyanide ion then attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate that is subsequently protonated to yield the cyanohydrin. chemistrysteps.comchemguide.co.uk
The reaction is generally reversible, but for most aldehydes, the equilibrium favors the formation of the cyanohydrin product. nih.gov To avoid the handling of highly toxic HCN gas, the reaction is often carried out by generating HCN in situ from a salt such as potassium cyanide (KCN) or sodium cyanide (NaCN) and a mineral acid. shout.educationlibretexts.org
Table 1: General Conditions for Cyanohydrin Formation
| Reagent/Condition | Purpose | Reference |
| Aldehyde/Ketone | Carbonyl Precursor | shout.education |
| KCN or NaCN | Cyanide Source | libretexts.org |
| Mineral Acid (e.g., H₂SO₄) | In situ generation of HCN | shout.education |
| Base Catalyst (e.g., trace OH⁻) | Generation of nucleophilic CN⁻ | openstax.org |
A widely used and safer alternative to the use of HCN is the cyanosilylation of carbonyl compounds using trimethylsilyl (B98337) cyanide (TMSCN). nih.gov This reaction is often catalyzed by Lewis acids or bases. nih.govirb.hr The resulting product is a trimethylsilyl-protected cyanohydrin, which can be readily deprotected under aqueous acidic or basic conditions to yield the final cyanohydrin.
Various catalysts have been developed for the cyanosilylation of aldehydes and ketones, including metal complexes and organocatalysts. nih.govirb.hr The choice of catalyst can influence the reaction's efficiency and, in the case of chiral catalysts, its enantioselectivity.
Table 2: Catalysts for Cyanosilylation of Carbonyl Compounds
| Catalyst Type | Example | Reference |
| Lewis Acid | Vanadium Complexes | nih.gov |
| Lewis Base | Potassium Carbonate (K₂CO₃) | researchgate.net |
| Chiral Catalyst | Salen-metal Complexes | ncl.ac.uk |
Ring-Opening Reactions of Epoxides
The synthesis of this compound can be envisioned through the regioselective ring-opening of a suitable epoxide precursor, specifically 2-tert-butyloxirane, with a cyanide nucleophile. This Sɴ2 reaction would establish the desired 1,2-hydroxy-nitrile functionality. The high ring strain of epoxides makes them susceptible to attack by nucleophiles, driving the ring-opening process. thieme-connect.de
Halohydrin dehalogenases (HHDHs) are a class of enzymes that can catalyze the ring-opening of epoxides with a variety of nucleophiles, including cyanide. chemsynthesis.comnih.gov This biocatalytic approach offers a potentially green and highly selective method for the synthesis of β-hydroxy nitriles. irb.hrd-nb.info The reaction typically proceeds with high regioselectivity, with the nucleophile attacking the less sterically hindered carbon of the epoxide ring. thieme-connect.de In the case of 2-tert-butyloxirane, this would lead to the desired this compound.
While the enzymatic ring-opening of various epoxides with cyanide has been reported, specific studies detailing the use of halohydrin dehalogenase with 2-tert-butyloxirane to produce this compound are not extensively documented in the reviewed literature. However, the general applicability of HHDHs to a range of epoxides suggests this as a viable synthetic route. chemsynthesis.comnih.gov
Table 3: Key Features of Halohydrin Dehalogenase-Catalyzed Epoxide Ring-Opening
| Feature | Description | Reference |
| Enzyme Class | Halohydrin Dehalogenase (HHDH) | chemsynthesis.com |
| Substrate | Epoxides (e.g., 2-tert-butyloxirane) | thieme-connect.de |
| Nucleophile | Cyanide (CN⁻) | nih.gov |
| Product | β-Hydroxy Nitriles | d-nb.info |
| Selectivity | High Regio- and Enantioselectivity | irb.hr |
Cyanide-Mediated Ring Opening of Epoxide Intermediates
A prominent and regioselective method for the synthesis of β-hydroxynitriles is the nucleophilic ring-opening of epoxides mediated by a cyanide source. thieme-connect.de For the specific synthesis of this compound, the logical epoxide precursor is 3,3-dimethyl-1,2-epoxybutane.
The reaction proceeds via an SN2 mechanism, where the cyanide ion preferentially attacks the sterically least hindered carbon of the epoxide ring. In the case of 3,3-dimethyl-1,2-epoxybutane, this attack occurs at the C1 position, leading to the desired this compound product. The regioselectivity is dictated by the bulky tert-butyl group, which effectively blocks nucleophilic attack at the C2 position.
Various cyanide reagents can be employed for this transformation, each with its own set of reaction conditions. Common cyanide sources include alkali metal cyanides (e.g., KCN, NaCN), acetone (B3395972) cyanohydrin, and trimethylsilyl cyanide (TMSCN). thieme-connect.de The choice of reagent and solvent can influence the reaction rate and yield. For instance, the use of TMSCN often requires a Lewis acid catalyst to activate the epoxide ring. thieme-connect.de
Table 1: Comparison of Cyanide Sources for Epoxide Ring Opening
| Cyanide Source | Typical Conditions | Advantages | Disadvantages |
| KCN / NaCN | Protic solvents (e.g., H₂O, EtOH), often with a phase-transfer catalyst | Inexpensive, readily available | Toxic, requires careful handling; can lead to side reactions |
| Acetone Cyanohydrin | Base catalysis (e.g., Et₃N) | Less toxic than alkali metal cyanides; reaction can be driven by removal of acetone | Slower reaction rates |
| Trimethylsilyl Cyanide (TMSCN) | Aprotic solvents (e.g., CH₂Cl₂), often with a Lewis acid catalyst (e.g., ZnI₂, Ti(O-iPr)₄) | High reactivity and selectivity; forms a silylated intermediate that can be readily hydrolyzed | Moisture sensitive, relatively expensive |
The reaction mechanism involves the backside attack of the cyanide nucleophile on the terminal carbon of the epoxide, leading to the inversion of stereochemistry if a chiral center is present. Subsequent protonation of the resulting alkoxide, typically during aqueous workup, affords the final β-hydroxynitrile product.
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, offer an efficient approach to complex molecules. nih.gov While a specific MCR for the direct synthesis of this compound is not extensively documented, a plausible strategy can be devised based on known transformations.
A hypothetical three-component reaction could involve pivalaldehyde (2,2-dimethylpropanal), a cyanide source, and a two-carbon synthon that can introduce the cyanomethyl group. For instance, a reaction analogous to the Strecker synthesis, which is a three-component reaction between an aldehyde, ammonia, and cyanide to form an α-aminonitrile, could be adapted. nih.gov
A more direct conceptual approach would be a variation of the Passerini or Ugi reactions, which are well-established isocyanide-based MCRs. taylorandfrancis.com However, these typically lead to α-acyloxy amides or more complex peptide-like structures, respectively, and would require significant modification to yield a β-hydroxynitrile.
The development of a bespoke MCR for this compound would likely focus on the reaction of pivalaldehyde with a nucleophilic cyanide equivalent and an acetaldehyde (B116499) enolate equivalent under conditions that favor the desired aldol-type addition followed by cyanation.
Functional Group Interconversions on Pentanenitrile Scaffolds
An alternative synthetic route involves the direct hydroxylation of a pre-existing pentanenitrile scaffold, specifically 4,4-dimethylpentanenitrile. This approach relies on the selective oxidation of the C-H bond at the C3 position.
Achieving regioselective hydroxylation of an unactivated C-H bond is a challenging transformation in organic synthesis. However, several methods can be considered:
Microbial Hydroxylation: Certain microorganisms possess enzymes, such as cytochrome P450 monooxygenases, that can catalyze the stereoselective hydroxylation of alkanes at specific positions. researchgate.net This biotechnological approach can offer high selectivity under mild conditions.
Chemical Oxidation: Directed C-H oxidation reactions using various reagents can be employed. For example, the use of selenium dioxide (SeO₂) is known for the allylic hydroxylation of alkenes, and similar reactivity can sometimes be achieved at positions α- to other functional groups. researchgate.net Other strong oxidizing agents, often in the presence of a metal catalyst, could potentially effect the desired transformation, although control of regioselectivity would be a significant challenge.
The starting material, 4,4-dimethylpentanenitrile, can be synthesized through various standard methods, such as the reaction of 1-bromo-3,3-dimethylbutane (B154914) with sodium cyanide.
This strategy involves the synthesis of a precursor molecule containing the 3-hydroxy-4,4-dimethylpentane core, followed by the introduction of the nitrile group. A suitable precursor would be 3-hydroxy-4,4-dimethylpentanal or a derivative thereof.
The conversion of an aldehyde to a cyanohydrin, followed by reduction of the hydroxyl group, is a common route to nitriles. However, in this case, the target is a β-hydroxynitrile. A more direct route would involve the conversion of a primary alcohol or an amine to the nitrile.
A plausible synthetic sequence could start with the aldol (B89426) addition of an acetaldehyde enolate equivalent to pivalaldehyde to form 3-hydroxy-4,4-dimethylpentanal. nih.gov This intermediate could then be converted to the corresponding oxime, which can be dehydrated to yield this compound.
Table 2: Reagents for Dehydration of Oximes to Nitriles
| Reagent | Typical Conditions |
| Acetic Anhydride (Ac₂O) | Reflux |
| Thionyl Chloride (SOCl₂) | Pyridine (B92270), low temperature |
| Phosphorus Pentoxide (P₂O₅) | Heating |
| Trifluoroacetic Anhydride (TFAA) | Pyridine, room temperature |
Stereoselective Synthesis of this compound
The C3 carbon of this compound is a chiral center, meaning the compound can exist as two enantiomers. The stereoselective synthesis of one of these enantiomers is of significant interest, particularly in the context of pharmaceutical applications.
Asymmetric Catalysis in Hydroxynitrile Synthesis
Asymmetric catalysis provides a powerful tool for the enantioselective synthesis of chiral molecules. In the context of β-hydroxynitriles, several catalytic strategies can be envisioned.
One approach is the asymmetric ring-opening of a prochiral epoxide, 3,3-dimethyl-1,2-epoxybutane, using a chiral catalyst. Chiral salen complexes of chromium or cobalt have been shown to be effective catalysts for the enantioselective ring-opening of terminal epoxides with nucleophiles such as TMSCN. These catalysts coordinate to the epoxide, activating it towards nucleophilic attack and directing the nucleophile to one of the two enantiotopic faces of the epoxide, thereby controlling the stereochemistry of the product.
Another strategy involves the asymmetric reduction of a β-ketonitrile precursor, 3-oxo-4,4-dimethylpentanenitrile. This can be achieved using chiral reducing agents or, more commonly, through catalytic asymmetric hydrogenation or transfer hydrogenation. Catalysts based on ruthenium or rhodium, complexed with chiral ligands such as BINAP or chiral diamines, are often employed for these transformations.
Table 3: Chiral Ligands for Asymmetric Reduction of Ketones
| Ligand | Metal | Reaction Type |
| (R)- or (S)-BINAP | Ruthenium | Asymmetric Hydrogenation |
| Chiral Diamines (e.g., (R,R)-DPEN) | Ruthenium | Asymmetric Transfer Hydrogenation |
| Chiral Oxazaborolidines (Corey-Bakshi-Shibata catalyst) | Boron | Asymmetric Reduction (with borane) |
The choice of catalyst and reaction conditions can allow for the selective synthesis of either the (R)- or (S)-enantiomer of this compound with high enantiomeric excess.
Chiral Auxiliary-Mediated Methodologies
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.
Diastereoselective aldol additions are a powerful tool for the construction of β-hydroxy carbonyl compounds. harvard.edu By attaching a chiral auxiliary to one of the reaction partners, the stereochemical outcome of the aldol reaction can be controlled. For the synthesis of this compound, a potential strategy would involve the diastereoselective aldol addition of an acetaldehyde equivalent bearing a chiral auxiliary to pivalaldehyde (2,2-dimethylpropanal). Subsequent conversion of the aldehyde functionality in the aldol adduct to a nitrile would yield the target molecule. The Zimmerman-Traxler model is often used to predict the stereochemical outcome of metal enolate-based aldol reactions. harvard.edu
Similarly, diastereoselective cyanohydrin formation can be achieved by using a chiral auxiliary. This would involve the addition of a cyanide source to a carbonyl compound attached to a chiral auxiliary. While less common than catalytic methods for cyanohydrin synthesis, this approach can be effective for specific substrates.
The diastereoselective reduction of a β-keto group in a molecule containing a chiral auxiliary is a well-established method for creating a stereogenic alcohol center. In the context of this compound synthesis, this would involve the reduction of a β-ketonitrile precursor that has a chiral auxiliary attached. The steric and electronic properties of the chiral auxiliary would direct the hydride attack to one face of the carbonyl group, leading to a high diastereomeric excess. Various reducing agents can be employed, and the choice of reagent can influence the stereochemical outcome (e.g., chelation-controlled vs. non-chelation-controlled reductions). libretexts.org For instance, the reduction of β-hydroxy ketones to 1,3-diols can be highly diastereoselective, and similar principles can be applied to β-ketonitriles. youtube.comox.ac.uk
| Substrate | Reducing Agent/Conditions | Diastereoselectivity | Reference |
| β-Hydroxy Ketone | Bu₂BOMe, then NaBH₄ | syn-1,3-diol | youtube.com |
| β-Hydroxy Ketone | Me₄N(AcO)₃BH | anti-1,3-diol | youtube.com |
Resolution Techniques for Enantiopure this compound
Resolution is a technique used to separate a racemic mixture into its individual enantiomers. For this compound, both enzymatic and non-enzymatic kinetic resolution methods could be applicable.
Kinetic resolution involves the differential reaction of the two enantiomers in a racemic mixture with a chiral catalyst or reagent, leading to the enrichment of the less reactive enantiomer. Enzymatic kinetic resolution, often employing lipases, is a widely used method for the resolution of racemic alcohols. nih.gov In the case of this compound, a lipase (B570770) could be used to selectively acylate one of the enantiomers, allowing for the separation of the acylated product from the unreacted enantiomer. For example, lipase from Pseudomonas fluorescens has been used for the kinetic resolution of 3-hydroxy-3-phenylpropanonitrile. nih.gov
Non-enzymatic kinetic resolution can be achieved using chiral chemical catalysts. For instance, a planar-chiral DMAP derivative has been used for the kinetic resolution of racemic β-hydroxy esters with high selectivity. mdpi.com A similar strategy could potentially be developed for the resolution of this compound.
| Racemic Substrate | Resolution Method | Chiral Agent | Products | Selectivity (s) / ee | Reference |
| 3-Hydroxy-3-phenylpropanonitrile | Enzymatic Kinetic Resolution | Immobilized Lipase | (S)-3-hydroxy-3-phenylpropanonitrile and acylated (R)-enantiomer | 79.5% ee | nih.gov |
| Racemic β-hydroxy esters | Non-enzymatic Kinetic Resolution | Planar-chiral DMAP catalyst | Enantioenriched β-hydroxy esters | up to s = 107, up to 99% ee | mdpi.com |
Retrosynthetic Analysis of this compound
Retrosynthetic analysis is a technique for designing a synthesis plan by deconstructing the target molecule into simpler, readily available starting materials. airitilibrary.com This process involves breaking key bonds and converting functional groups to reveal potential synthetic pathways. lkouniv.ac.in
Disconnection Strategies for C-C and C-O Bonds
The structure of this compound, a β-hydroxy nitrile, is a 1,3-difunctionalized compound, which points toward a logical disconnection strategy. scitepress.org The most strategic bond to break is the C-C bond between the carbon bearing the hydroxyl group (C3) and the carbon with the tert-butyl group (C4).
This disconnection corresponds to the reverse of an aldol-type addition reaction. slideshare.net Breaking this bond simplifies the molecule into two smaller, more manageable fragments. An alternative, though less common, disconnection would involve the C-O bond of the hydroxyl group. This approach would identify the alcohol functionality as a point for a potential substitution reaction. scitepress.org
Table 1: Disconnection Approaches for this compound
| Bond Disconnected | Type of Disconnection | Corresponding Forward Reaction | Resulting Fragments (Synthons) |
| C3 – C4 (Carbon-Carbon) | Two-Group (1,3-dioxygenated pattern) | Aldol-type Addition / Nitroaldol Reaction | Anionic nitrile synthon and an aldehyde synthon |
| C3 – OH (Carbon-Oxygen) | One-Group (Alcohol) | Nucleophilic Substitution | Carbocation at C3 and a hydroxide (B78521) anion |
Large-Scale and Industrial Synthesis Considerations
Transitioning a laboratory synthesis to an industrial scale requires careful consideration of factors beyond simple reaction feasibility, including cost, safety, efficiency, and equipment.
Process Optimization for Yield and Purity
Optimizing the reaction conditions is critical for maximizing product yield and purity while minimizing costs and waste on a large scale. For the synthesis of this compound via the addition of an acetonitrile (B52724) anion to pivalaldehyde, several parameters are key.
Temperature Control: This type of aldol addition is highly exothermic. Low temperatures, typically between -70°C and -65°C, are crucial to control the reaction rate, prevent side reactions such as self-condensation of the aldehyde, and ensure high selectivity. orgsyn.org
Reagent Addition: The slow, controlled addition of the aldehyde to the pre-formed lithium salt of acetonitrile is necessary to maintain the low temperature and prevent localized concentration spikes that could lead to side products. orgsyn.org
Solvent Choice: Anhydrous aprotic solvents like tetrahydrofuran (B95107) (THF) are ideal as they effectively solvate the lithium cation without interfering with the strong base or the nucleophile. orgsyn.org
Base Selection: While lithium diisopropylamide (LDA) is effective, its cost and the cryogenic temperatures required might be prohibitive on an industrial scale. Alternative, less expensive bases that can still effectively deprotonate acetonitrile might be investigated.
Workup Procedure: The reaction must be carefully quenched, for instance with a saturated aqueous solution of ammonium (B1175870) chloride, to neutralize the base and protonate the resulting alkoxide to form the final hydroxyl group without causing degradation. orgsyn.org
Table 3: Key Parameters for Process Optimization
| Parameter | Laboratory Scale Consideration | Large-Scale Industrial Consideration | Rationale for Optimization |
| Temperature | -78°C (Dry ice/acetone bath) | Efficient, high-capacity cooling systems | Control exothermicity, minimize side reactions, improve selectivity. orgsyn.org |
| Base | Lithium Diisopropylamide (LDA) | Evaluation of cheaper alternatives (e.g., NaH, KHMDS) | Reduce raw material costs and simplify handling. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Solvent recovery and recycling systems | Minimize environmental impact and operational costs. |
| Purification | Flash Chromatography | Distillation or Crystallization | Increase throughput and reduce solvent waste. |
Reactor Design and Continuous Flow Systems
The choice of reactor technology is fundamental to the safety, efficiency, and scalability of the synthesis.
Batch Reactors: Traditionally, such syntheses are performed in large, jacketed batch reactors. These reactors must be equipped with powerful overhead stirrers to ensure homogeneity, baffles to improve mixing, and a robust cooling system to manage the reaction exotherm. The reactor must also be capable of maintaining an inert atmosphere (e.g., nitrogen) to prevent moisture from quenching the strong base and anion.
Continuous Flow Systems: Modern chemical manufacturing increasingly employs continuous flow reactors, which could offer significant advantages for this synthesis. In a flow system, reagents are continuously pumped and mixed in a small, temperature-controlled channel or tube. This technology offers superior heat transfer due to a high surface-area-to-volume ratio, enabling better temperature control and improved safety. The small reaction volume at any given moment minimizes the risk associated with highly reactive intermediates. For a reaction involving a strong base and cryogenic temperatures, a continuous flow setup can enhance safety, improve consistency, and potentially increase throughput. airitilibrary.com
Table 4: Comparison of Reactor Technologies
| Feature | Batch Reactor | Continuous Flow Reactor |
| Heat Transfer | Moderate; depends on surface area and volume | Excellent; high surface-area-to-volume ratio |
| Safety | Higher risk due to large volumes of reactive materials | Inherently safer due to small reaction volumes |
| Scalability | Requires larger vessels ("scale-up") | Achieved by running for longer times ("scale-out") |
| Process Control | Good; parameters adjusted for the entire batch | Excellent; precise control over mixing, temperature, and residence time |
| Ideal Application | Versatile for many reaction types and scales | Highly suitable for fast, exothermic, or hazardous reactions |
Chemical Reactivity and Mechanistic Investigations
Reactions of the Hydroxyl Group
The secondary hydroxyl group in 3-Hydroxy-4,4-dimethylpentanenitrile is a key site for a range of chemical modifications, although its reactivity is tempered by the steric bulk of the neighboring tert-butyl group.
The oxidation of the secondary hydroxyl group in this compound yields the corresponding ketone, 4,4-dimethyl-3-oxopentanenitrile. This transformation is a common and predictable reaction for secondary alcohols. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired reaction conditions and scale.
Commonly used oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents (like pyridinium (B92312) chlorochromate, PCC) and Swern oxidation conditions (using dimethyl sulfoxide, oxalyl chloride, and a hindered base). The steric hindrance around the hydroxyl group in this compound may necessitate the use of more potent or less sterically demanding oxidizing agents to achieve efficient conversion.
Table 1: Representative Oxidation Reactions of Secondary Alcohols
| Oxidizing Agent/System | Typical Reaction Conditions | Product | Notes |
| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM), Room Temperature | Ketone | Mild conditions, suitable for sensitive substrates. |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N, -78 °C to RT | Ketone | Avoids heavy metals, effective for hindered alcohols. |
| Jones Oxidation (CrO₃/H₂SO₄) | Acetone (B3395972), 0 °C to RT | Ketone | Strong oxidizing agent, not suitable for acid-sensitive substrates. |
The product of this oxidation, 4,4-dimethyl-3-oxopentanenitrile, is a known compound and serves as a versatile intermediate in organic synthesis. nist.govnih.gov
Esterification: The formation of esters from this compound can be achieved by reacting it with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. However, the steric hindrance posed by the tert-butyl group can significantly slow down the reaction rate. sketchy.com Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, may require prolonged reaction times or more forcing conditions. Alternatively, using more reactive acylating agents like acid chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) can facilitate the reaction. medcraveonline.comcetjournal.it
Etherification: The synthesis of ethers from this compound can be approached via methods like the Williamson ether synthesis. masterorganicchemistry.comwikipedia.orgkhanacademy.orgyoutube.comlibretexts.org This involves deprotonating the hydroxyl group with a strong base (e.g., sodium hydride) to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Due to the steric hindrance around the oxygen atom, the efficiency of this SN2 reaction may be reduced, particularly with bulky alkyl halides.
Table 2: General Conditions for Esterification and Etherification of Hindered Alcohols
| Reaction | Reagents | Typical Conditions | Product |
| Esterification | Carboxylic acid, Acid catalyst | Heat | Ester |
| Esterification | Acid anhydride/chloride, Base | Room Temperature or gentle heating | Ester |
| Etherification (Williamson) | 1. Strong base (e.g., NaH) 2. Alkyl halide | Anhydrous solvent (e.g., THF, DMF) | Ether |
Replacing the hydroxyl group with a halogen atom is a fundamental transformation. For sterically hindered secondary alcohols like this compound, direct SN2 reactions with hydrohalic acids are often difficult and can be accompanied by rearrangements, especially under strongly acidic conditions that might favor carbocation formation. sketchy.compearson.comwikipedia.orgyoutube.com
More reliable methods for halogenation involve converting the hydroxyl group into a better leaving group. Reagents like thionyl chloride (SOCl₂) for chlorination and phosphorus tribromide (PBr₃) for bromination are commonly used. These reactions often proceed with inversion of stereochemistry. mdpi.comresearchgate.net The reaction of neopentyl-type alcohols with concentrated HBr is known to sometimes lead to rearranged products, suggesting that similar care should be taken with this compound to avoid skeletal rearrangements. pearson.comwikipedia.orgyoutube.com
While the direct formation of a lactam from this compound is not a straightforward intramolecular reaction due to the substitution pattern, related cyclization reactions of hydroxynitriles are well-documented. For instance, γ-hydroxynitriles can undergo intramolecular cyclization to form γ-lactones upon hydrolysis of the nitrile group. However, this compound is a β-hydroxynitrile.
Intramolecular cyclization to form a lactam would require the nitrogen of the nitrile group to attack a carbon atom. A more plausible pathway to a lactam would involve initial modification of the hydroxyl group or the nitrile group. For example, if the nitrile were hydrolyzed to a carboxylic acid and the hydroxyl group were converted to an amine, intramolecular cyclization could then lead to a lactam. The synthesis of γ-lactams is a significant area of research, with various synthetic strategies available. chim.itorganic-chemistry.orgnih.govnih.govuclouvain.be
Reactions of the Nitrile Group
The nitrile group in this compound is a versatile functional group that can undergo a variety of transformations, most notably reduction to an amine.
The nitrile group can be reduced to a primary amine, which would yield 1-amino-3-hydroxy-4,4-dimethylpentane. This transformation is typically achieved using strong reducing agents or catalytic hydrogenation.
Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing nitriles to primary amines. masterorganicchemistry.comyoutube.compearson.com The reaction is usually carried out in an anhydrous ethereal solvent, followed by an aqueous workup to protonate the resulting amine. Given the strength of LiAlH₄, it will also reduce other functional groups if present, though in this specific molecule, the hydroxyl group would be deprotonated first.
Catalytic hydrogenation is another common method for nitrile reduction. google.com This involves reacting the nitrile with hydrogen gas under pressure in the presence of a metal catalyst, such as Raney nickel, platinum, or palladium. This method is often considered "greener" than using metal hydrides.
Table 3: Common Methods for the Reduction of Nitriles to Primary Amines
| Reagent/System | Typical Reaction Conditions | Product |
| Lithium Aluminum Hydride (LiAlH₄) | 1. Anhydrous Ether (e.g., THF, Et₂O) 2. H₂O or H₃O⁺ workup | Primary Amine |
| Catalytic Hydrogenation (H₂/Catalyst) | High pressure H₂, Metal catalyst (e.g., Raney Ni, PtO₂) | Primary Amine |
The resulting amino alcohol is a valuable bifunctional molecule for further synthetic applications.
Reaction Mechanisms and Kinetic Studies
The synthesis of nitriles, including precursors to this compound, can often be achieved through a nucleophilic substitution reaction involving a cyanide ion. lumenlearning.com This process typically follows an Sₙ2 (bimolecular nucleophilic substitution) mechanism.
In a hypothetical synthesis, a suitable substrate, such as an alkyl halide containing the 4,4-dimethyl-3-hydroxypentyl structure, would be reacted with a source of cyanide ions, like sodium or potassium cyanide. The cyanide ion (:C≡N:⁻) acts as a potent nucleophile, attacking the electrophilic carbon atom bearing the leaving group (e.g., a halide).
The key features of this Sₙ2 mechanism are:
Single Step: The reaction occurs in a single, concerted step where the nucleophile attacks and the leaving group departs simultaneously.
Backside Attack: The cyanide ion attacks the carbon atom from the side opposite to the leaving group.
Inversion of Stereochemistry: If the carbon atom being attacked is a chiral center, the reaction proceeds with an inversion of its stereochemical configuration.
Kinetics: The reaction rate is dependent on the concentration of both the alkyl halide substrate and the cyanide nucleophile (rate = k[Substrate][CN⁻]).
This synthetic route provides an effective method for introducing the nitrile functional group and extending a carbon chain by one carbon. lumenlearning.com
Hydroxynitrile lyases (HNLs) are enzymes that catalyze the reversible cleavage of cyanohydrins (also known as α-hydroxynitriles) into a ketone or aldehyde and hydrogen cyanide. nih.govresearchgate.net They can also catalyze the reverse reaction: the synthesis of a cyanohydrin from a carbonyl compound and HCN. researchgate.net This process is a C-C bond formation reaction. researchgate.net
In nature, the primary role of HNLs is in cyanogenesis, a defense mechanism in plants where the cleavage of cyanohydrins releases toxic HCN. researchgate.net The mechanism of HNLs varies, but a common pathway involves acid-base catalysis within the enzyme's active site.
For an (R)-selective HNL, the synthesis of a cyanohydrin like (R)-3-hydroxy-4,4-dimethylpentanenitrile would proceed as follows:
The substrate, 4,4-dimethyl-3-oxopentanal, would enter the enzyme's active site.
A basic residue in the active site (e.g., a lysine) abstracts a proton from HCN, generating a nucleophilic cyanide ion in close proximity to the carbonyl carbon.
Simultaneously, an acidic residue (e.g., an arginine or tyrosine) donates a proton to the carbonyl oxygen, activating it for nucleophilic attack.
The cyanide ion attacks the carbonyl carbon, forming the new C-C bond.
The resulting product, the chiral hydroxynitrile, is then released from the active site.
The active site architecture dictates the stereoselectivity of the reaction, leading to the preferential formation of either the (R) or (S) enantiomer. nih.gov
| Enzyme Family | Catalytic Residues (Example) | Stereoselectivity |
| Lipocalin Superfamily | Arginine, Lysine, Tyrosine | R-selective |
| α/β-Hydrolase Fold | Serine-Histidine-Aspartate (catalytic triad) | S-selective |
The nitrile group in this compound can be reduced to a primary amine via catalytic hydrogenation. This reaction involves treating the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst. libretexts.org
The mechanism of catalytic hydrogenation occurs on the surface of a metal catalyst, such as platinum, palladium, or nickel. libretexts.org
Adsorption: Both the nitrile and the hydrogen molecules are adsorbed onto the surface of the metal catalyst. This interaction weakens the H-H bond in hydrogen and the pi bonds in the nitrile group.
Hydrogen Addition: Hydrogen atoms are added sequentially across the carbon-nitrogen triple bond. The reaction proceeds through an imine intermediate, which is also adsorbed on the catalyst surface.
Desorption: Once the reduction is complete, the final product, 3-hydroxy-4,4-dimethylpentan-1-amine, desorbs from the catalyst surface, freeing up the active site for another reaction cycle.
The reaction is a multistep tandem process. nih.gov The addition of hydrogen typically occurs with syn-stereoselectivity, meaning both hydrogen atoms add to the same side of the triple bond as it is reduced. libretexts.org The process is thermodynamically favorable as it forms more stable single bonds from the triple bond. libretexts.org
| Catalyst | Typical Conditions | Product |
| Platinum (Pt), Palladium (Pd) | H₂ gas, pressure, solvent (e.g., ethanol) | Primary Amine |
| Nickel (Ni, e.g., Raney Nickel) | H₂ gas, high pressure, high temperature | Primary Amine |
The stability of this compound under oxidative or radical-generating conditions is influenced by the presence of both the hydroxyl (-OH) and nitrile (-C≡N) functional groups, as well as the tertiary carbon adjacent to the hydroxyl group.
The hydrogen atom on the carbon bearing the hydroxyl group (the α-hydrogen to the nitrile) is potentially susceptible to abstraction by radicals. If a radical initiator were present, it could abstract this hydrogen, forming a carbon-centered radical. This radical would be stabilized by resonance with the adjacent nitrile group.
Under strongly oxidative conditions, the secondary alcohol group could potentially be oxidized to a ketone. This would yield 4,4-dimethyl-3-oxopentanenitrile. The choice of oxidizing agent would be critical to avoid unwanted side reactions or degradation of the nitrile group.
The nitrile group itself is generally stable to many oxidizing agents but can be susceptible to radical addition reactions under specific conditions. However, compared to the secondary alcohol, the nitrile group is less likely to be the primary site of reaction under typical oxidative or radical conditions. The stability of the molecule will ultimately depend on the specific reagents and reaction conditions employed.
Tautomerism and Isomerization Processes
In principle, this compound could be investigated for potential tautomeric forms. Tautomers are constitutional isomers of organic compounds that readily interconvert. This process commonly results from the migration of a proton or hydrogen atom, accompanied by a switch of a single bond and adjacent double bond.
For analogous compounds, different types of tautomerism have been explored. For instance, studies on other β-hydroxynitriles or related structures sometimes consider the possibility of nitrile-ketenimine tautomerism. This would involve the migration of the hydroxyl proton to the nitrogen of the nitrile group, forming a ketenimine. However, the equilibrium of such a process is often highly dependent on the molecular structure and the surrounding conditions (e.g., solvent, temperature).
Another well-known type of tautomerism is keto-enol tautomerism, which occurs in compounds containing a carbonyl group adjacent to a carbon with a hydrogen atom. masterorganicchemistry.comorgoreview.comlibretexts.org This specific process involves the migration of a proton from the α-carbon to the carbonyl oxygen. libretexts.org While this compound does not possess a ketone or aldehyde functional group in its primary structure, the potential for isomerization into a species that could then undergo tautomerization could be a subject of theoretical investigation.
A study on the structurally related but distinct compound, 3-hydroxy-4-methyl-4-pentenonitrile, investigated nitrile-ketenimine and keto-enol tautomeric equilibria. nih.gov This research utilized gas chromatography-mass spectrometry (GC-MS) and proton nuclear magnetic resonance spectrometry (¹H NMR) to study the different tautomers present in the gas phase and in solution. nih.gov Such experimental approaches would be essential to confirm and quantify any potential tautomeric forms of this compound.
Without dedicated experimental or theoretical studies on this compound, any discussion of its tautomerism or isomerization remains speculative. Detailed research, including spectroscopic analysis and computational modeling, would be required to identify potential tautomers, determine their relative stabilities, and investigate the mechanisms of their interconversion.
Derivatization and Transformative Chemistry
Synthesis of Advanced Intermediates and Functionalized Analogs
The dual functionality of 3-Hydroxy-4,4-dimethylpentanenitrile serves as a versatile handle for the construction of a diverse array of molecular architectures. Both the hydroxyl and nitrile groups can be independently or concertedly transformed into other functional moieties, paving the way for the synthesis of valuable intermediates.
While the direct intramolecular cyclization of this compound to a β-lactam is not a straightforward process, its derivatives are valuable precursors for the synthesis of these four-membered cyclic amides and other heterocyclic systems. organicreactions.org The strategic conversion of the nitrile and hydroxyl groups opens pathways to various heterocyclic scaffolds.
One potential route to β-lactams involves the transformation of the nitrile group into an amine, followed by activation of the hydroxyl group and subsequent intramolecular cyclization. The reduction of the nitrile moiety to a primary amine would yield 3-amino-4,4-dimethylpentan-1-ol. This amino alcohol can then be subjected to cyclization conditions to form the corresponding β-lactam.
Furthermore, this compound can serve as a precursor for other heterocycles such as oxazolidines. For instance, the reduction of the nitrile to an amine, followed by reaction with a carbonyl compound, could lead to the formation of an oxazolidine (B1195125) ring. organic-chemistry.org The general synthetic approach to oxazolidines often involves the condensation of an amino alcohol with an aldehyde or ketone.
The following table outlines potential heterocyclic products derivable from this compound:
| Starting Material Derivative | Target Heterocycle | Key Transformation Steps |
|---|---|---|
| 3-Amino-4,4-dimethylpentan-1-ol | β-Lactam | Hydroxyl group activation, Intramolecular cyclization |
| 3-Amino-4,4-dimethylpentan-1-ol | Oxazolidine | Condensation with an aldehyde or ketone |
Building Blocks for Complex Organic Molecules
The hydroxyl and nitrile functionalities of this compound can be readily converted into other key functional groups, rendering it a versatile building block in the synthesis of more complex organic molecules.
Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide, respectively. lumenlearning.comchemguide.co.ukstackexchange.com Acidic hydrolysis of this compound would produce 3-hydroxy-4,4-dimethylpentanoic acid, while controlled hydrolysis, often under milder conditions, can afford the corresponding 3-hydroxy-4,4-dimethylpentanamide. echemi.comchemistrysteps.com These transformations are valuable for introducing carboxylic acid or amide functionalities into a molecule.
Reduction of the Nitrile Group: The nitrile can be reduced to a primary amine, 3-amino-4,4-dimethylpentan-1-ol, using reducing agents like lithium aluminum hydride. libretexts.org This transformation is crucial for the synthesis of amino alcohols, which are important precursors for pharmaceuticals and other biologically active compounds. nih.gov
Transformations of the Hydroxyl Group: The secondary hydroxyl group can undergo various reactions typical of alcohols, such as oxidation to a ketone (yielding 3-oxo-4,4-dimethylpentanenitrile), esterification, or etherification. These modifications allow for the introduction of a wide range of functional groups and the extension of the carbon skeleton.
The following table summarizes key transformations of this compound for the synthesis of complex molecules:
| Functional Group | Reaction | Product | Potential Application |
|---|---|---|---|
| Nitrile | Acid Hydrolysis | 3-Hydroxy-4,4-dimethylpentanoic acid | Precursor for esters, amides |
| Nitrile | Controlled Hydrolysis | 3-Hydroxy-4,4-dimethylpentanamide | Intermediate in synthesis |
| Nitrile | Reduction | 3-Amino-4,4-dimethylpentan-1-ol | Precursor for amino alcohols, heterocycles |
| Hydroxyl | Oxidation | 3-Oxo-4,4-dimethylpentanenitrile | Intermediate for further functionalization |
Precursors for Polymer Chemistry Applications
While specific applications of this compound in polymer chemistry are not extensively documented, its bifunctional nature suggests potential as a monomer or a precursor to monomers for polymerization reactions. savemyexams.com The hydroxyl group can be functionalized to introduce a polymerizable moiety, such as an acrylate (B77674) or methacrylate (B99206) group, through esterification. The resulting monomer could then be subjected to radical polymerization to form a polymer with pendant nitrile groups.
Alternatively, the nitrile group could be involved in polymerization reactions. For example, under certain catalytic conditions, the carbon-nitrogen triple bond of nitriles can undergo polymerization. The presence of the hydroxyl group could influence the polymerization process and the properties of the resulting polymer. Further derivatization of both the hydroxyl and nitrile groups could lead to the synthesis of bifunctional monomers suitable for condensation polymerization, leading to the formation of polyesters or polyamides with unique structures and properties.
Spectroscopic and Structural Characterization
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone in the detailed structural analysis of 3-Hydroxy-4,4-dimethylpentanenitrile, offering a window into the chemical environment of each proton and carbon atom.
Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Elucidation
The ¹H NMR spectrum of this compound provides crucial information about the number of different types of protons and their neighboring environments. In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum would be expected to show distinct signals for the t-butyl group, the methylene (B1212753) protons adjacent to the nitrile, and the methine proton attached to the hydroxyl-bearing carbon. A research article describing the synthesis of this compound provides partial ¹H NMR data, identifying a doublet of doublets at approximately 3.66 ppm (J = 7.5, 3.5 Hz) corresponding to the methine proton (CH-OH), and a multiplet between 2.45 and 2.64 ppm for the methylene protons (CH₂-CN). The large singlet for the nine equivalent protons of the t-butyl group would be expected to appear further upfield.
The ¹³C NMR spectrum complements the ¹H NMR data by providing the number of unique carbon environments. For this compound, seven distinct carbon signals would be anticipated. The carbon of the nitrile group (C≡N) would appear in the characteristic downfield region for nitriles. The carbon attached to the hydroxyl group (CH-OH) would also have a distinct chemical shift, as would the carbons of the methylene group and the quaternary and methyl carbons of the t-butyl group.
Table 1: Expected ¹H and ¹³C NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| C(CH₃)₃ | ~0.9-1.2 | ~25-30 | s |
| C (CH₃)₃ | - | ~30-35 | s |
| CH₂CN | ~2.45-2.64 | ~20-25 | m |
| CHOH | ~3.66 | ~70-75 | dd |
| CN | - | ~115-125 | s |
Note: The exact chemical shifts can vary depending on the solvent and concentration. "s" denotes a singlet, "dd" a doublet of doublets, "m" a multiplet, and "br s" a broad singlet.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
COSY (Correlation Spectroscopy) would reveal the coupling relationships between protons. For instance, a cross-peak between the methine proton (CH-OH) and the adjacent methylene protons (CH₂-CN) would be expected, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons. This would definitively assign the proton signals to their corresponding carbon atoms, for example, linking the signal at ~3.66 ppm to the carbon of the CH-OH group.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This can be useful in determining the preferred conformation of the molecule.
Chiral NMR Shift Reagents for Enantiomeric Excess Determination
As this compound is a chiral molecule, determining the enantiomeric excess (ee) of a sample is often necessary. Chiral NMR shift reagents, typically lanthanide-based complexes, can be employed for this purpose. These reagents form diastereomeric complexes with the enantiomers of the analyte, leading to the separation of their signals in the NMR spectrum. By integrating the signals corresponding to each enantiomer, the enantiomeric excess can be accurately quantified. Common chiral shift reagents include complexes of europium or praseodymium with chiral ligands.
Infrared (IR) Spectroscopy for Functional Group Identification
The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. A broad absorption band in the region of 3600-3200 cm⁻¹ would indicate the O-H stretching vibration of the hydroxyl group. The presence of the nitrile group would be confirmed by a sharp, medium-intensity absorption band around 2250 cm⁻¹. Additionally, C-H stretching vibrations from the alkyl groups would be observed in the 3000-2850 cm⁻¹ region.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| O-H (alcohol) | 3600 - 3200 | Strong, Broad |
| C-H (alkane) | 3000 - 2850 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides the molecular weight of this compound and offers clues about its structure through analysis of its fragmentation pattern. The molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular formula, C₇H₁₃NO (127.19 g/mol ). High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.
Common fragmentation pathways for β-hydroxynitriles include the loss of small neutral molecules. The fragmentation of this compound would likely involve the cleavage of the carbon-carbon bond between the hydroxyl-bearing carbon and the t-butyl group, leading to a stable t-butyl cation (m/z 57). Another potential fragmentation is the loss of a water molecule (18 amu) from the molecular ion.
X-ray Crystallography for Absolute Configuration Assignment
While no published crystal structure for this compound is currently available, X-ray crystallography remains the definitive method for determining the absolute configuration of a chiral molecule. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. For a chiral compound, this analysis can unambiguously establish the three-dimensional arrangement of the atoms in space, thus assigning the (R) or (S) configuration to the stereocenter.
Lack of Publicly Available Research Hinders Detailed Analysis of this compound's Chiral Properties
Despite a comprehensive search of scientific literature and chemical databases, no specific research detailing the chiral chromatography of this compound is publicly available. This absence of data prevents a thorough discussion and the creation of detailed data tables regarding the enantiomeric purity assessment of this compound using techniques such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Chiral chromatography is a critical analytical technique used to separate enantiomers—mirror-image isomers of a chiral compound. This separation is vital in the pharmaceutical and chemical industries, as different enantiomers can exhibit distinct biological activities. The assessment of enantiomeric purity ensures the quality, efficacy, and safety of chiral substances.
Typically, a detailed analysis of a compound's chiral separation would involve findings on the following:
Chiral Stationary Phases (CSPs): The specific types of chiral columns that successfully resolve the enantiomers.
Mobile Phase Composition (for HPLC) or Temperature Programming (for GC): The optimized conditions that yield the best separation.
Chromatographic Parameters: Data such as retention times for each enantiomer, resolution factor (Rs), and selectivity factor (α), which quantify the effectiveness of the separation.
Elution Order: The order in which the different enantiomers emerge from the chromatographic column.
Without published studies on this compound, these crucial experimental details remain unknown. General principles of chiral chromatography suggest that polysaccharide-based or cyclodextrin-based CSPs are often effective for separating hydroxyl-containing compounds. However, the specific interactions between this compound and various chiral selectors have not been documented.
The lack of information extends to any detailed research findings that would populate data tables for a comprehensive review. As such, the scientific community has not yet published a validated method for assessing the enantiomeric purity of this specific nitrile compound.
Computational and Theoretical Chemistry Studies
Molecular Orbital Theory and Electronic Structure Calculations
No specific molecular orbital theory studies or detailed electronic structure calculations for 3-Hydroxy-4,4-dimethylpentanenitrile have been identified in the reviewed literature.
Such a study would typically involve the analysis of the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are fundamental to understanding the molecule's reactivity. For this compound, this analysis would reveal the most likely sites for nucleophilic and electrophilic attack. The energy gap between the HOMO and LUMO would provide insights into the molecule's kinetic stability and electronic excitation properties. These calculations help in understanding the formation of bonding and antibonding orbitals from the combination of atomic orbitals.
Density Functional Theory (DFT) for Geometry Optimization and Energetics
There are no specific published studies using Density Functional Theory (DFT) for the geometry optimization and energetics analysis of this compound.
A DFT study would be employed to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, finds the lowest energy conformation by calculating the forces on each atom. DFT is a widely used quantum mechanical method for investigating the electronic structure of many-body systems. For this compound, this would involve selecting a functional (e.g., B3LYP) and a basis set to accurately model its geometry and calculate thermodynamic properties such as enthalpy of formation and Gibbs free energy.
Reaction Pathway Analysis and Transition State Modeling
Detailed reaction pathway analyses and transition state modeling for this compound are not available in the current scientific literature.
This type of computational study focuses on the mechanism of chemical reactions involving the target molecule. It involves mapping the potential energy surface of a reaction to identify the transition state—the highest energy point along the reaction coordinate. For a molecule like this compound, this could be used to investigate its synthesis pathways or potential decomposition mechanisms. By modeling the transition state, chemists can understand the energy barriers of a reaction, which is crucial for predicting reaction rates and designing catalysts.
Spectroscopic Property Prediction (e.g., NMR Chemical Shifts)
While general methods for predicting NMR chemical shifts exist, specific computational studies predicting the NMR spectrum of this compound have not been found.
Computational chemistry allows for the prediction of various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. Using methods like DFT, the magnetic shielding of each nucleus in this compound could be calculated and converted into a predicted NMR spectrum. This theoretical spectrum would be invaluable for confirming the molecule's structure by comparing it with experimental data. Such predictions are a standard tool for the structural elucidation of organic molecules.
Molecular Dynamics Simulations (if applicable for interactions)
No specific molecular dynamics (MD) simulation studies involving this compound are present in the reviewed literature.
MD simulations would be applicable for studying the behavior of this compound over time, particularly its interactions with other molecules, such as solvents or biological macromolecules. These simulations model the movement of atoms and molecules based on classical mechanics. For this compound, an MD study could provide insights into its solvation properties, conformational flexibility, and potential binding modes with a receptor, should it have any biological activity.
Biological Interactions and Mechanistic Biochemistry Excluding Clinical Human Trial Data, Dosage, Safety Profiles, or Adverse Effects
Role as Substrate in Enzymatic Reactions
There is a lack of specific studies demonstrating 3-Hydroxy-4,4-dimethylpentanenitrile as a substrate in enzymatic reactions. However, the chemical structure of β-hydroxynitriles suggests potential interactions with certain enzyme classes.
Substrate Specificity and Enzyme Engineering
Direct research on the substrate specificity of enzymes for this compound is not available. Studies on other compounds, such as 3-hydroxypropionaldehyde, have shown that the residues involved in substrate binding can be diverse among different enzymes. nih.gov This variability in amino acid residues at the active site often provides opportunities for enzyme engineering to enhance activity or alter substrate specificity. nih.gov
For example, rational engineering of a carbonyl reductase from Paraburkholderia hospita resulted in a mutant with enhanced enantioselectivity and a significant improvement in specific activity for the reduction of 3-cyclopentyl-3-ketopropanenitrile. researchgate.net Such protein engineering approaches could theoretically be applied to enzymes to improve their utility with unnatural substrates like this compound, but no such studies have been reported.
Stereochemical Aspects in Biochemical Pathways
The stereochemistry of this compound is an important aspect of its potential biological interactions, as enzymes often exhibit high stereoselectivity.
Enantioselective Recognition by Biocatalysts
There is no specific information available on the enantioselective recognition of this compound by biocatalysts. However, the synthesis of enantiomerically pure APIs is of growing importance, and biocatalysis is a key technique for achieving this. nih.govnih.gov Enzymes, due to their chiral nature, can differentiate between enantiomers of a racemic mixture, a critical feature for producing chiral APIs. nih.gov For example, lipases have been successfully used for the kinetic resolution of racemic 3-hydroxy-3-phenylpropanonitrile. nih.govnih.gov This demonstrates the potential for biocatalysts to enantioselectively recognize and act upon similar hydroxynitrile structures.
Mechanistic Insights into Potential Biological Activities (e.g., Enzyme Inhibition)
No studies were found that provide mechanistic insights into the potential biological activities of this compound, including any role as an enzyme inhibitor. Research on analogues of 3-hydroxy-3-methylglutaryl-CoA has shown that variations in the substituents at the C-3 position can lead to competitive inhibition of HMG-CoA reductase. nih.gov This highlights that small changes in substrate analogues can result in inhibitory activity. However, no comparable data exists for this compound.
Data Tables
Due to the absence of specific experimental data for this compound in the reviewed literature, no data tables can be generated.
Analytical Methodologies for Research and Development
Chromatographic Purification Techniques (e.g., Flash Chromatography)
Following its synthesis, 3-Hydroxy-4,4-dimethylpentanenitrile typically exists in a crude mixture containing unreacted starting materials, byproducts, and other impurities. Flash column chromatography is a commonly employed technique for the efficient purification of such mixtures. amazonaws.com This method utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase, which is a solvent system that elutes the components of the mixture at different rates based on their polarity.
For the purification of this compound, a gradient elution system has been shown to be effective. amazonaws.com The process begins with a non-polar solvent, such as hexane, and the polarity of the mobile phase is gradually increased by the addition of a more polar solvent, like ethyl acetate. This gradient allows for the separation of compounds with a wide range of polarities.
A typical flash chromatography protocol for the purification of this compound is summarized in the table below.
| Parameter | Condition |
|---|---|
| Stationary Phase | Silica Gel |
| Mobile Phase | Gradient from 100% Hexane to 30% Ethyl Acetate in Hexane |
| Elution Profile | Non-polar impurities elute first, followed by this compound, and then more polar impurities. |
The fractions collected from the column are typically analyzed by a rapid technique, such as thin-layer chromatography (TLC), to identify those containing the pure desired product. These fractions are then combined and the solvent is removed under reduced pressure to yield purified this compound.
Quantitative Analysis Methods (e.g., GC-FID, HPLC-UV)
Once purified, it is essential to accurately determine the concentration of this compound in solutions or reaction mixtures. Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) are two powerful techniques for this purpose.
Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is particularly suitable for the analysis of volatile and thermally stable compounds like many nitriles. In this technique, the sample is vaporized and injected into a capillary column. An inert carrier gas moves the vapor through the column, which separates the components of the mixture based on their boiling points and interactions with the stationary phase. The separated components then pass through a flame ionization detector, which generates a signal proportional to the amount of organic compound present.
| Parameter | Typical Condition |
|---|---|
| Column | Capillary column suitable for polar compounds (e.g., GS-Q) nih.gov |
| Carrier Gas | Nitrogen or Helium researchgate.net |
| Injector Temperature | 250 °C (typical) |
| Oven Temperature Program | Initial temperature of 50-60 °C, ramped to a final temperature of 200-250 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250-300 °C |
For quantitative analysis, a calibration curve is constructed by injecting standards of known concentrations of this compound and plotting the peak area against the concentration. The concentration of the compound in an unknown sample can then be determined by comparing its peak area to the calibration curve.
High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)
HPLC-UV is a versatile technique that can be used for a wide range of compounds, including those that are not sufficiently volatile for GC analysis. The separation principle is similar to flash chromatography but is performed under high pressure, allowing for the use of smaller stationary phase particles and achieving higher resolution. The nitrile functional group in this compound exhibits weak UV absorbance at low wavelengths.
As with GC-FID, a specific HPLC-UV method for this compound is not widely published. However, a general reverse-phase HPLC method can be developed. nih.govnih.gov
| Parameter | Typical Condition |
|---|---|
| Column | C18 reverse-phase column |
| Mobile Phase | Isocratic or gradient mixture of water and a polar organic solvent (e.g., acetonitrile (B52724) or methanol) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection Wavelength | ~210 nm (due to the nitrile group) |
| Column Temperature | Ambient or slightly elevated (e.g., 30-40 °C) |
Quantification is achieved in a similar manner to GC-FID, by creating a calibration curve with standards of known concentrations.
Q & A
Q. What are the optimal synthetic pathways for 3-Hydroxy-4,4-dimethylpentanenitrile, and what are common yield-limiting steps?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from readily available precursors, such as ketones or nitriles. For example, a related nitrile compound (e.g., (2Z)-2-{[(3-ethylpent-1-yn-3-yl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile) is synthesized via condensation, nucleophilic substitution, and oxidation steps . Key challenges include controlling stereochemistry and minimizing side reactions during hydroxylation. Yield-limiting factors often involve purification difficulties due to polar intermediates and competing hydrolysis of the nitrile group. Use of anhydrous conditions and catalysts like Lewis acids (e.g., ZnCl₂) may improve efficiency.
Q. How can NMR spectroscopy confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H NMR : The hydroxyl proton (OH) appears as a broad singlet (~1–5 ppm), while the methyl groups (C(CH₃)₂) resonate as singlets near 1.2–1.4 ppm. The nitrile group (CN) does not show a proton signal but influences neighboring CH₂/CH groups (~2.5–3.5 ppm).
- ¹³C NMR : The nitrile carbon appears at ~115–120 ppm. Quaternary carbons (C(CH₃)₂) are visible at ~25–35 ppm, and the hydroxyl-bearing carbon (C-OH) at ~70–80 ppm.
- Purity assessment requires integration of peaks and comparison with expected proton ratios. Impurities (e.g., unreacted starting materials) may appear as additional signals in aromatic or alkene regions .
Advanced Research Questions
Q. What computational methods are effective in predicting the reactivity of this compound in organic transformations?
- Methodological Answer : Density Functional Theory (DFT) calculations can model reaction pathways, such as nucleophilic substitutions or cyclizations. For example:
- Nucleophilic Attack : Calculate the electrophilicity of the nitrile carbon and the energy barriers for attack by nucleophiles (e.g., Grignard reagents).
- Tautomerization : Investigate keto-enol equilibria using thermodynamic parameters (ΔG, ΔH).
- Solvent Effects : Use polarizable continuum models (PCM) to assess solvent polarity on reaction rates.
Software like Gaussian or ORCA, paired with basis sets (e.g., B3LYP/6-31G*), are standard for such studies .
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies may arise from:
- Purity Variability : Validate compound purity via HPLC (>95%) and mass spectrometry.
- Assay Conditions : Standardize in vitro assays (e.g., pH, temperature, solvent controls).
- Structural Analogues : Compare activities of closely related derivatives (e.g., 3-Hydroxy-3-methylpent-4-ynenitrile) to isolate functional group contributions .
- Reproducibility : Cross-validate results in multiple labs, noting batch-to-batch synthesis differences .
Q. What catalytic systems enhance stereoselective reactions of this compound?
- Methodological Answer :
- Chiral Catalysts : Use Ru- or Rh-based complexes for asymmetric hydrogenation of ketone intermediates.
- Enzymatic Catalysis : Lipases (e.g., Candida antarctica) can resolve enantiomers via esterification.
- Metal-Organic Frameworks (MOFs) : Immobilize catalysts to improve recyclability and selectivity in nitrile hydration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
